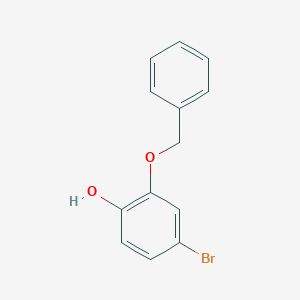

2-(Benzyloxy)-4-bromophenol

Overview

Description

2-(Benzyloxy)-4-bromophenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides. It is used as a reagent for the synthesis of multidentate chelating ligands . It has been reported as a key reagent for the synthesis of new anticancer drugs .

Synthesis Analysis

The synthesis of 2-(Benzyloxy)-4-bromophenol involves several steps, but the exact process is not detailed in the available resources .Molecular Structure Analysis

The molecular structure of 2-(Benzyloxy)-4-bromophenol involves various conformers that differ in the geometry of the benzyloxy substituent . The compound is identified as electron-rich with strong electron-donating and accepting potential, indicating its reactivity and stability .Chemical Reactions Analysis

The chemical reactions involving 2-(Benzyloxy)-4-bromophenol are complex and involve various processes. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, the compound exhibits perplexity and burstiness by enabling diverse applications, such as synthesis of pharmaceuticals, catalysts, and fluorescent probes.Scientific Research Applications

Pharmaceutical and Medicinal Chemistry

- Summary of the Application : 2-(Benzyloxy)-4-bromophenol is used in the synthesis of chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .

- Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde .

- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .

Synthesis of Benzyl Ethers and Esters

- Summary of the Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-4-bromophenol, is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

- Methods of Application : The article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxyphenol delivers the active reagent in situ .

- Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxyphenol .

Synthesis of Sequential Polypeptides and Multidentate Chelating Ligands

- Summary of the Application : 2-Benzyloxyphenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides. It is used as a reagent for the synthesis of multidentate chelating ligands .

[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

- Summary of the Application : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied .

- Methods of Application : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .

- Results or Outcomes : The study revealed significant limitations to the Wittig rearrangement of such systems .

Synthesis of Aryl Schiff Base

- Summary of the Application : A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene) amino)phenol (abbreviated as BBAP), was synthesized .

Asymmetric Wittig Rearrangement

- Summary of the Application : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .

- Methods of Application : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .

- Results or Outcomes : More encouraging selectivity is achieved in the Wittig rearrangement of an acyclic phenylalanine-derived ortho-benzyloxy benzamide .

Safety And Hazards

properties

IUPAC Name |

4-bromo-2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRCHBBRZJZSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619273 | |

| Record name | 2-(Benzyloxy)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-bromophenol | |

CAS RN |

153240-85-8 | |

| Record name | 2-(Benzyloxy)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)

![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)